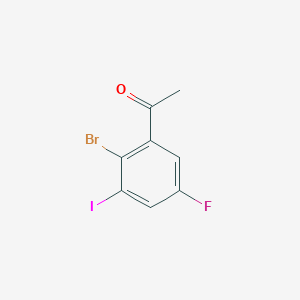
1-(2-bromo-5-fluoro-3-iodophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated ketone, characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone typically involves halogenation reactions. One common method is the bromination of 1-(2-fluoro-5-iodophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing halogen atoms, which activate the aromatic ring towards nucleophilic attack.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the ethanone group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce the ethanone group to an alcohol.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 1-(2-bromo-5-fluoro-3-iodophenyl)acetic acid.
Reduction: Formation of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The ethanone group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. These interactions can modulate the activity of the target molecules, resulting in various biological effects .
相似化合物的比较
Similar Compounds
- 1-(2-Fluoro-5-iodophenyl)ethanone
- 2-Bromo-1-(2-fluoro-5-iodophenyl)ethanone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
1-(2-Bromo-5-fluoro-3-iodophenyl)ethanone is unique due to the specific arrangement of halogen atoms on the phenyl ring. This unique halogenation pattern imparts distinct chemical properties, such as reactivity and binding affinity, which can be leveraged in various applications .
属性
分子式 |
C8H5BrFIO |
|---|---|
分子量 |
342.93 g/mol |
IUPAC 名称 |
1-(2-bromo-5-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |
InChI 键 |
IHNOYBAGKKCLET-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC(=C1)F)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


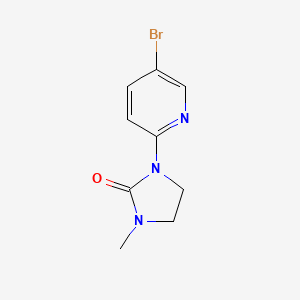
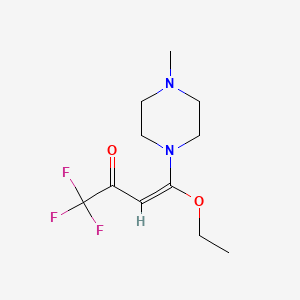
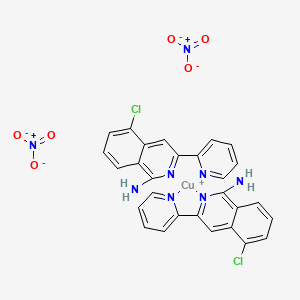
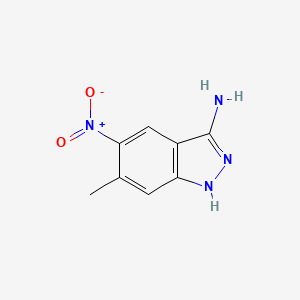
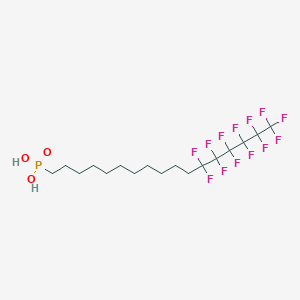
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)
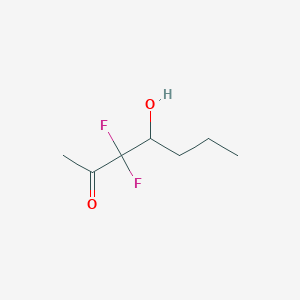
![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)
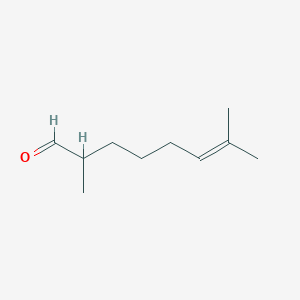
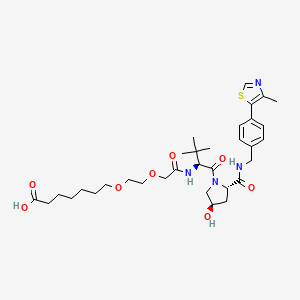
![N-[4-(benzoylamino)phenyl]-3-hydroxy-4-[[2-methoxy-5-[[[3-(trifluoromethyl)phenyl]amino]carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B12847970.png)
![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
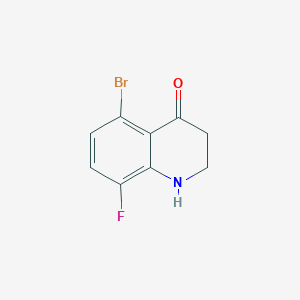
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxido-oxophosphanium](/img/structure/B12847990.png)
